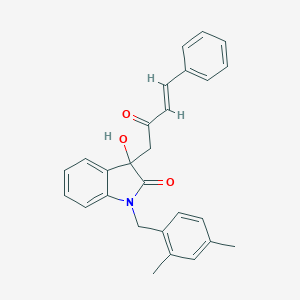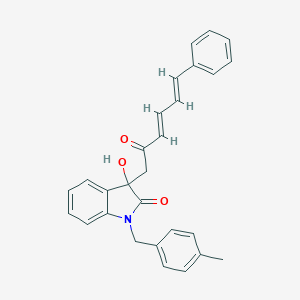
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thiazole derivatives and is known for its diverse pharmacological activities. In
Mecanismo De Acción
The exact mechanism of action of Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate is not fully understood. However, it has been suggested that it exerts its pharmacological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress. In addition, it has been reported to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity are not well-characterized.
Direcciones Futuras
There are several future directions for the research on Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate. One potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate involves the reaction of 4-phenyl-1,3-thiazole-2-amine with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, anticonvulsant, antitumor, antifungal, and antibacterial activities. It has also been shown to possess potent antioxidant and neuroprotective properties.
Propiedades
Nombre del producto |
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate |
|---|---|
Fórmula molecular |
C14H12N2O2S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
ethyl (2E)-2-cyano-2-(4-phenyl-3H-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)11(8-15)13-16-12(9-19-13)10-6-4-3-5-7-10/h3-7,9,16H,2H2,1H3/b13-11+ |
Clave InChI |
ZLTRHRZRWPOAHU-ACCUITESSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/1\NC(=CS1)C2=CC=CC=C2)/C#N |
SMILES |
CCOC(=O)C(=C1NC(=CS1)C2=CC=CC=C2)C#N |
SMILES canónico |
CCOC(=O)C(=C1NC(=CS1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252929.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)

![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)